2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide
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Description
2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C22H20ClN3O2S2 and its molecular weight is 457.99. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antitumor Activity
Research into the chemical structure "2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide" and similar derivatives has primarily focused on their synthesis and potential antitumor activities. A study conducted by Hafez and El-Gazzar (2017) synthesized a series of novel thieno[3,2-d]pyrimidine derivatives, which displayed potent anticancer activity against various human cancer cell lines, including human breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) cell lines. Some of these compounds exhibited activity nearly as potent as doxorubicin, a widely used chemotherapeutic agent, highlighting their significance in the search for new antitumor drugs (Hafez & El-Gazzar, 2017).
Crystal Structure and Molecular Interaction
Another aspect of research on such compounds involves understanding their crystal structures and molecular interactions. Subasri et al. (2016) analyzed the crystal structures of related 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides, noting the compounds' folded conformation and intramolecular hydrogen bonding, which stabilize the structure. This structural insight is crucial for designing drugs with specific molecular targets (Subasri et al., 2016).
Potential in Photovoltaic Efficiency and Drug Design
Furthermore, the photovoltaic efficiency and ligand-protein interactions of related benzothiazolinone acetamide analogs were explored by Mary et al. (2020), indicating potential applications beyond medicinal chemistry. The study suggested these compounds could serve as photosensitizers in dye-sensitized solar cells (DSSCs), displaying good light harvesting efficiency and non-linear optical activity. Moreover, molecular docking studies revealed interactions with the Cyclooxygenase 1 (COX1) enzyme, suggesting a method for drug design (Mary et al., 2020).
Properties
IUPAC Name |
2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O2S2/c1-14-11-18-20(30-14)21(28)26(12-15-5-3-2-4-6-15)22(25-18)29-13-19(27)24-17-9-7-16(23)8-10-17/h2-10,14H,11-13H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUVENQVEJUAHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)Cl)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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